Lipophilicity Comparison: Cyclobutyl Cyclopropylacetate vs. Cyclobutyl Cyclopropanecarboxylate and Cyclobutyl Acetate
Among cyclobutyl esters, switching from a cyclopropanecarboxylate to a cyclopropylacetate core increases predicted logP. Cyclobutyl cyclopropylacetate yields XLogP3-AA = 2.1 [1], versus cyclobutyl cyclopropanecarboxylate ACD/LogP = 1.48 and cyclobutyl acetate XLogP3-AA = 1 [2]. This indicates a measurable lipophilicity enhancement attributable to the extra methylene spacer in the acyl chain, relevant for researchers optimizing absorption or membrane partitioning profiles.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Cyclobutyl cyclopropanecarboxylate ACD/LogP = 1.48; Cyclobutyl acetate XLogP3-AA = 1 |
| Quantified Difference | ΔlogP ≈ +0.6 vs cyclopropanecarboxylate; ΔlogP ≈ +1.1 vs acetate |
| Conditions | Predicted computational values (XLogP3-AA for PubChem entries; ACD/Labs Percepta for ChemSpider entry) |
Why This Matters
Procurement selection for drug design projects requires precise, compound-specific logP control; cyclobutyl cyclopropylacetate offers a distinct lipophilicity window not covered by closely related cyclobutyl esters.
- [1] PubChem. Cyclobutyl cyclopropylacetate. Compound Summary CID 71392968. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/71392968 View Source
- [2] PubChem. Cyclobutyl acetate. Compound Summary CID 12402595. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobutyl-acetate View Source
